(5-Cyclopropylisoxazol-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Cyclopropylisoxazol-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H16N2O2S and its molecular weight is 288.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (5-Cyclopropylisoxazol-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C_{13}H_{14}N_{2}O_{1}S
- Molecular Weight: 250.33 g/mol
- SMILES Notation: C1CC(C2=C(C=C(S2)C=C1)N(C(=O)C3=CC=NO3)C)N
This structure features a cyclopropyl isoxazole moiety linked to a thiophene-pyrrolidine unit, which is hypothesized to contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have demonstrated that derivatives with similar structural motifs can induce apoptosis in A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
Table 1: Cytotoxicity of Related Compounds
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound 12e | A549 | 1.06 ± 0.16 | Induces apoptosis via G0/G1 phase arrest |
Compound 13e | MCF-7 | 1.23 ± 0.18 | Apoptotic pathway activation |
Compound 19e | HeLa | 2.73 ± 0.33 | c-Met kinase inhibition |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds in targeting cancer cells .
Neuropharmacological Activity
In addition to anticancer properties, the compound may exhibit neuropharmacological effects. Research indicates that isoxazole derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression. The specific interactions with serotonin and dopamine receptors are areas of ongoing investigation.
Case Studies
Case Study 1: Evaluation of Cytotoxicity
A study conducted on a series of isoxazole derivatives, including the target compound, evaluated their cytotoxic effects using the MTT assay. The results highlighted that compounds with a thiophene ring significantly enhanced cytotoxicity against tumor cell lines compared to their non-thiophene counterparts.
Case Study 2: Mechanistic Insights
Research focusing on the mechanism of action revealed that certain derivatives could trigger apoptotic pathways through caspase activation and mitochondrial dysfunction. These findings suggest that the compound may serve as a lead structure for developing more potent anticancer agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Modifications at various positions on the isoxazole and pyrrolidine rings can significantly influence their potency and selectivity.
Table 2: Structure-Activity Relationships
Modification | Effect on Activity |
---|---|
Addition of halogens | Increased cytotoxicity |
Alkyl substitutions | Enhanced receptor binding |
Aromatic ring size | Altered solubility and bioavailability |
These modifications can be strategically employed to enhance efficacy while minimizing side effects .
Propriétés
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(12-8-13(19-16-12)10-3-4-10)17-6-5-11(9-17)14-2-1-7-20-14/h1-2,7-8,10-11H,3-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBXVTMMFATQOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.